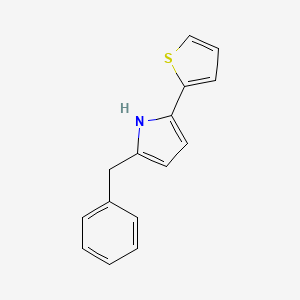![molecular formula C13H21N B6335828 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% CAS No. 1422518-49-7](/img/structure/B6335828.png)
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (2-BHCP) is a cyclic compound with a six-membered ring structure containing seven carbon atoms, one nitrogen atom, and two hydrogen atoms. It is a derivative of the cyclic compound cycloheptane, and is composed of seven fused pyrrole rings. 2-BHCP is a highly versatile compound, with a wide range of applications in both scientific research and industrial processes.
Mecanismo De Acción
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% is believed to act as an agonist of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. Specifically, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% binds to the serotonin receptor, stimulating the release of the neurotransmitter. This action is thought to be responsible for the antidepressant and anxiolytic effects of 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%.
Biochemical and Physiological Effects
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to have anxiolytic and antidepressant effects, as well as anti-inflammatory and anti-nociceptive effects. In addition, it has been found to have neuroprotective effects, as well as to reduce the risk of stroke and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% has a number of advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a highly versatile compound, and can be used in a variety of different experiments. However, it should be noted that 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% is a highly reactive compound, and should be handled with care in the laboratory.
Direcciones Futuras
The potential applications of 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% in scientific research and industry are vast, and there are a number of potential future directions for research. These include further studies into its biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. In addition, further research into its synthesis and mechanism of action could lead to new and improved industrial processes. Finally, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% could be used as a starting point for the development of new and improved materials, such as polymers and composites.
Métodos De Síntesis
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% can be synthesized from cycloheptane by a multi-step process involving the reaction of cycloheptane with a variety of reagents. The first step involves the reaction of cycloheptane with a strong base, such as sodium hydroxide, to form the intermediate compound 2-sec-butyl-cycloheptane-1,4,5,6,7,8-hexahydro-pyrrole (2-BCH). This intermediate is then reacted with a strong acid, such as hydrochloric acid, to form the final product, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%.
Aplicaciones Científicas De Investigación
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% has a wide range of applications in scientific research, including in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a building block for the synthesis of various organic compounds, including drugs, hormones, and other biologically active molecules. In addition, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% is used as a substrate for enzymatic reactions, and is also used to study the structure and function of various enzymes.
Propiedades
IUPAC Name |
2-butan-2-yl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-10(2)13-9-11-7-5-4-6-8-12(11)14-13/h9-10,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOTXVKHPZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)


![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)

![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)


